
2-Methyl-2-butene-1,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is known for its applications in organic synthesis and polymer chemistry due to its functional groups and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the esterification of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the diol and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield 2-methyl-2-butene-1,4-diol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Methyl-2-butene-1,4-diol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
科学研究应用
2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polyesters and polyurethanes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Applications: Utilized in the production of coatings, adhesives, and plasticizers.
作用机制
The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its reactivity with nucleophiles and electrophiles due to the presence of ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the ester, leading to the formation of new products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-2-butene-1,4-diol: The diol precursor of the diacetate ester.
2-Methyl-2-butene: A hydrocarbon with a similar backbone but without the ester functional groups.
Uniqueness
2-Methyl-2-butene-1,4-diyl diacetate is unique due to its combination of ester functional groups and the presence of a double bond, which provides versatility in chemical reactions and applications in polymer synthesis .
属性
CAS 编号 |
59054-99-8 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+ |
InChI 键 |
LJPNEMAMFITRSO-QPJJXVBHSA-N |
手性 SMILES |
C/C(=C\COC(=O)C)/COC(=O)C |
规范 SMILES |
CC(=CCOC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


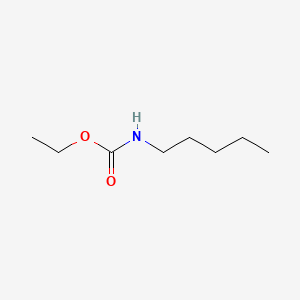
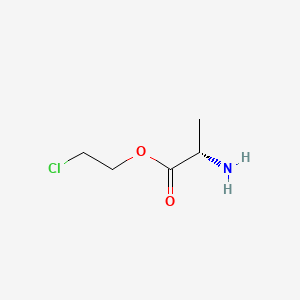
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
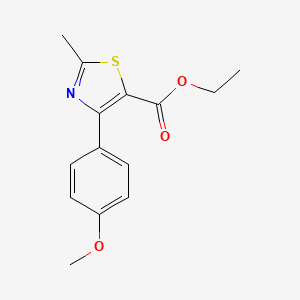
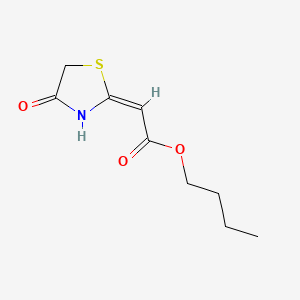
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)

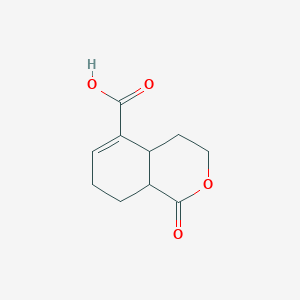
![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

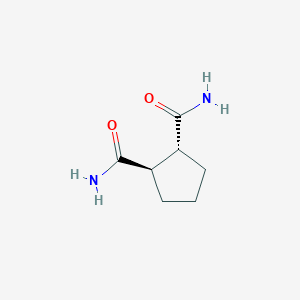
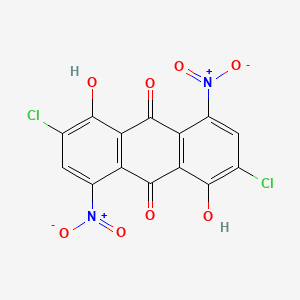
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
